2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 4-chlorophenyl and 4-ethylphenyl groups through substitution reactions.
Final assembly: Coupling of the sulfanyl and acetamide groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific pathways.
Materials Science: Use in the development of advanced materials with unique properties.
Chemical Research: Study of its reactivity and interactions with other compounds.
Mechanism of Action
The mechanism of action of 2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({9-[(4-bromophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- 2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-({9-[(4-chlorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide lies in its specific functional groups and their arrangement, which confer unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S2/c1-2-18-9-13-21(14-10-18)30-25(33)17-36-27-29-15-24-26(31-27)22-5-3-4-6-23(22)32(37(24,34)35)16-19-7-11-20(28)12-8-19/h3-15H,2,16-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTZYPCJYSUGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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